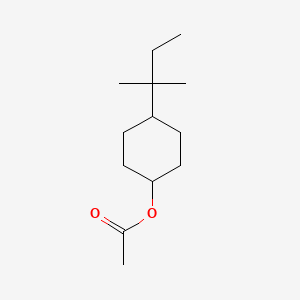
4-tert-Pentylcyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Pentylcyclohexyl acetate is a useful research compound. Its molecular formula is C13H24O2 and its molecular weight is 212.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21166. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fragrance Industry
a. Perfume Composition
4-tert-Pentylcyclohexyl acetate is primarily used as a fragrance ingredient in various cosmetic products. Its floral and fresh scent properties make it suitable for incorporation into perfumes, soaps, shampoos, and other personal care items. The compound's ability to blend well with other fragrance materials enhances the overall scent profile of products, making it a popular choice among perfumers .
b. Encapsulation Techniques
Recent studies have explored the use of this compound in high-loading fragrance encapsulation systems. These systems utilize polymer blends, such as ethylcellulose and hydroxypropyl methylcellulose, to encapsulate fragrances for controlled release in consumer products. This application not only improves fragrance longevity but also protects sensitive compounds from degradation .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in consumer products. Toxicological assessments indicate that while the compound has beneficial properties as a fragrance ingredient, it also possesses potential sensitizing effects on the skin and aquatic toxicity . Regulatory agencies require comprehensive evaluations to ensure consumer safety, which may influence the compound's acceptance in various formulations.
Data Table: Summary of Applications
Case Studies
Case Study 1: Fragrance Formulation
A study on the formulation of a new line of eco-friendly perfumes incorporated this compound as a key ingredient. The formulation aimed to enhance sustainability while maintaining scent quality. Consumer feedback indicated a high satisfaction rate regarding the fragrance profile and longevity of the scent.
Case Study 2: Encapsulation Efficacy
Research examining the encapsulation efficacy of this compound demonstrated that products utilizing this method had significantly improved scent retention over traditional formulations. The study highlighted that encapsulated fragrances released more consistently over time, providing a better user experience.
Propriétés
Numéro CAS |
5441-56-5 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
[4-(2-methylbutan-2-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C13H24O2/c1-5-13(3,4)11-6-8-12(9-7-11)15-10(2)14/h11-12H,5-9H2,1-4H3 |
Clé InChI |
NOFDWXVEAPTHCT-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC(CC1)OC(=O)C |
SMILES canonique |
CCC(C)(C)C1CCC(CC1)OC(=O)C |
Key on ui other cas no. |
5441-56-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















